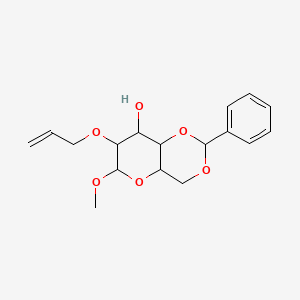

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is a methylated form of mannopyranoside, which is a type of sugar molecule. This compound is characterized by the presence of an allyl group at the 2-O position and a benzylidene group at the 4,6-O positions of the mannopyranoside ring. The molecular formula of this compound is C17H22O6, and it has a molecular weight of 322.35 g/mol .

Mechanism of Action

Target of Action

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate synthesized from mannose and allyl bromide It is known to have a significant propensity for studying various ailments, including diabetes and cancer .

Mode of Action

It is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 . This structure may interact with its targets, leading to changes that contribute to its bioactivity.

Biochemical Pathways

Given its potential use in studying diabetes and cancer , it may be involved in pathways related to glucose metabolism and cell proliferation.

Result of Action

Given its potential use in studying diabetes and cancer , it may influence processes such as glucose uptake and cell proliferation.

Biochemical Analysis

Biochemical Properties

Molecular Mechanism

It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .

Temporal Effects in Laboratory Settings

It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .

Dosage Effects in Animal Models

Metabolic Pathways

It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .

Transport and Distribution

It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .

Subcellular Localization

It is known to be a complex carbohydrate that has been synthesized from mannose and allyl bromide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups, followed by selective functionalization. The process begins with the protection of the 4,6-hydroxyl groups using benzaldehyde to form a benzylidene acetal. The 2-hydroxyl group is then allylated using allyl bromide in the presence of a base such as sodium hydride. Finally, the remaining hydroxyl groups are methylated using methyl iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Types of Reactions:

Oxidation: The allyl group can undergo oxidation to form an epoxide or an aldehyde.

Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.

Substitution: The allyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

Epoxides: Formed from the oxidation of the allyl group.

Benzyl Derivatives: Formed from the reduction of the benzylidene group.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Glycosylation Reactions

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a glycosyl donor in the synthesis of oligosaccharides. Its regioselective properties allow for the formation of glycosidic bonds with high stereoselectivity. Studies indicate that this compound can yield α-glycosides predominantly when reacting with appropriate nucleophiles.

Table 1: Glycosylation Reaction Outcomes

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Allyltrimethylsilane | 70-85 | α-selective |

| Stannanes | 65-80 | β-selective |

| Silyl enol ethers | 75 | α-selective |

Chiral Building Block

In synthetic organic chemistry, this compound is utilized as a chiral building block. This application is crucial for the synthesis of various biologically active compounds and pharmaceuticals.

Pharmaceutical Research

The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. For instance, modifications to the benzylidene moiety have been linked to enhanced efficacy in inhibiting specific cancer cell lines.

Case Study: Anti-Cancer Activity

A recent study investigated the cytotoxic effects of modified derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential for further development as anti-cancer agents.

Comparison with Similar Compounds

Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a glucopyranoside ring instead of mannopyranoside.

Methyl 2-O-Allyl-4,6-O-benzylidene-beta-D-mannopyranoside: Similar structure but with a beta configuration instead of alpha.

Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Similar structure but with benzyl groups at all hydroxyl positions.

Uniqueness: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to the specific positioning of the allyl and benzylidene groups, which confer distinct chemical reactivity and biological activity. The alpha configuration also influences its interaction with enzymes and proteins, making it a valuable compound for various applications .

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative that has garnered interest due to its potential biological activities, particularly in the fields of diabetes and cancer research. This article provides a detailed overview of its synthesis, biochemical properties, and biological activities, supported by relevant research findings and data tables.

This compound is synthesized through a multi-step process involving the protection of hydroxyl groups and selective functionalization. The synthesis typically includes:

- Protection of Hydroxyl Groups : Using benzaldehyde to form a benzylidene acetal at the 4 and 6 positions.

- Allylation : The 2-hydroxyl group is allylated using allyl bromide in the presence of a base such as sodium hydride.

- Methylation : Methyl iodide is used to methylate the remaining hydroxyl groups.

This compound exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, with a melting point around 120°C .

The biological activity of this compound can be attributed to its structural features:

- Allyl and Benzylidene Groups : These groups enhance its reactivity and interaction with biological targets.

- Monosaccharide Structure : As a modified mannopyranoside, it participates in various biochemical pathways related to carbohydrate metabolism.

Potential Applications

- Diabetes Research : The compound's structural properties allow it to be studied for its effects on glucose metabolism and insulin signaling pathways.

- Cancer Studies : Its potential as an anti-cancer agent is being explored through its ability to inhibit tumor cell proliferation and metastasis.

Research Findings

Several studies have investigated the biological activities of this compound:

- Inhibition Studies : Research indicates that this compound shows inhibitory effects on certain enzymes involved in metabolic pathways relevant to diabetes and cancer .

- Cell-Based Assays : In vitro studies demonstrate that this compound can modulate cellular processes such as apoptosis and cell cycle progression in cancer cell lines.

Case Studies

Properties

IUPAC Name |

6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOXWCQWDJWNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in the synthesis of complex carbohydrates?

A1: this compound serves as a protected building block in the step-wise synthesis of oligosaccharides []. The allyl and benzylidene groups act as temporary protecting groups, allowing for selective reactions at other hydroxyl groups on the sugar molecule. This compound is specifically utilized in the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and related mannobiosides, which are important for understanding biological processes involving carbohydrates.

Q2: What characterization data supports the successful synthesis of this compound?

A2: The abstract mentions that the compound was prepared in a 90% yield, suggesting a successful and efficient synthesis []. While the abstract doesn't provide specific spectroscopic data, it highlights that complete 1H-n.m.r. spectral assignments were obtained for the final synthesized oligosaccharides []. This implies that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were likely employed to confirm the structure and purity of the synthesized compounds, including this compound, throughout the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.